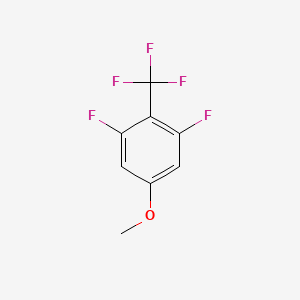

3,5-Difluoro-4-trifluoromethylanisole

Description

Properties

IUPAC Name |

1,3-difluoro-5-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-14-4-2-5(9)7(6(10)3-4)8(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQXMVYPCHPCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoro 4 Trifluoromethylanisole and Structural Analogues

Strategies for Aromatic Trifluoromethylation

The direct introduction of a trifluoromethyl group onto an aromatic nucleus can be achieved through several fundamental approaches, broadly categorized as radical, nucleophilic, and electrophilic trifluoromethylation. Furthermore, transition metal-catalyzed methods have emerged as powerful tools for forging the crucial Ar-CF3 bond.

Radical Trifluoromethylation Approaches

Radical trifluoromethylation involves the generation of the trifluoromethyl radical (•CF3), which then adds to an aromatic ring. This method is advantageous as it often does not require pre-functionalization of the aromatic substrate. researchgate.net The •CF3 radical can be generated from various precursors. Reagents like trifluoroiodomethane (CF3I) in the presence of a radical initiator such as triethylborane, sodium trifluoromethanesulfinate (Langlois' reagent), and bis(trifluoroacetyl) peroxide are common sources of the trifluoromethyl radical. wikipedia.org

The general mechanism involves the homolytic cleavage of the reagent to produce the •CF3 radical, which then attacks the aromatic ring to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation yield the trifluoromethylated aromatic product. These reactions are often promoted by light, heat, or a redox initiator. researchgate.net Radical approaches are particularly useful for the direct functionalization of heterocycles and electron-rich arenes. rsc.org

Table 1: Common Reagents for Radical Trifluoromethylation

| Reagent | Typical Conditions |

| Trifluoroiodomethane (CF3I) | Photochemical or thermal initiation, often with an initiator like AIBN or Et3B. wikipedia.org |

| Sodium trifluoromethanesulfinate (CF3SO2Na) | Oxidative conditions (e.g., with t-BuOOH) to generate •CF3. |

| Togni's Reagent II | Can undergo radical pathways under certain conditions, often with a reductant. |

| Umemoto's Reagents | Can generate •CF3 under reductive conditions. |

Nucleophilic Trifluoromethylation Reagents and Pathways

Nucleophilic trifluoromethylation introduces the "CF3-" synthon, which attacks an electrophilic aromatic substrate. Given that the direct generation of the trifluoromethyl anion is challenging, various reagents have been developed to serve as its equivalent. A common strategy involves the reaction of an aryl halide or sulfonate with a nucleophilic trifluoromethylating agent, often in the presence of a transition metal catalyst.

The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF3), is a widely used source of a nucleophilic trifluoromethyl group. In the presence of a fluoride (B91410) source (e.g., KF, CsF, or TBAF), TMSCF3 forms a hypervalent silicate (B1173343) species that can deliver a "CF3-" equivalent. This approach is effective for the trifluoromethylation of aryl halides and other electrophilic aromatic systems. acs.orgacs.org Other notable nucleophilic reagents include potassium (trifluoromethyl)trimethoxyborate and potassium trifluoroacetate. acs.org

Electrophilic Trifluoromethylation Techniques

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic compound with a reagent that acts as a source of an electrophilic trifluoromethyl group ("CF3+"). While the generation of a free trifluoromethyl cation is considered difficult, several effective electrophilic trifluoromethylating reagents have been developed. wikipedia.org These reagents typically feature a trifluoromethyl group attached to a highly electronegative atom or a hypervalent atom, rendering the CF3 group susceptible to nucleophilic attack by an aromatic ring.

Prominent examples of electrophilic trifluoromethylating agents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. acs.orgtcichemicals.combrynmawr.edu These reagents are generally stable, easy to handle, and can trifluoromethylate a wide range of electron-rich arenes and heteroarenes under relatively mild conditions. acs.orgtcichemicals.com The reactivity of these reagents can be tuned by modifying their chemical structure, for instance, by introducing electron-withdrawing groups to enhance their electrophilicity. acs.org

Table 2: Key Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example |

| Hypervalent Iodine Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) |

| Sulfonium Salts | S-(Trifluoromethyl)diphenylsulfonium triflate (Umemoto's Reagent) |

The reaction mechanism is believed to proceed through a direct electrophilic aromatic substitution pathway, where the aromatic substrate attacks the electrophilic trifluoromethyl group of the reagent.

Transition Metal-Catalyzed Trifluoromethylation

Transition metal catalysis has revolutionized the field of aromatic trifluoromethylation, offering high efficiency, selectivity, and functional group tolerance. Copper and palladium are the most extensively studied metals for this transformation.

Copper-catalyzed trifluoromethylation is a versatile method for the introduction of a CF3 group into aromatic compounds, particularly aryl halides. nih.gov These reactions can proceed through various pathways, utilizing nucleophilic, electrophilic, or radical trifluoromethylating reagents. nih.gov A common approach involves the reaction of an aryl iodide or bromide with a nucleophilic CF3 source, such as TMSCF3 or fluoroform-derived CuCF3, in the presence of a copper catalyst. acs.orgorganic-chemistry.org

The mechanism is often proposed to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by transmetalation with the trifluoromethylating agent and subsequent reductive elimination to afford the trifluoromethylated arene and regenerate the Cu(I) catalyst. acs.org Ligandless systems or those employing simple ligands like phenanthroline are often effective. acs.org Copper catalysis is also applicable to the trifluoromethylation of boronic acids and organotrifluoroborates. nih.gov

Table 3: Examples of Copper-Catalyzed Trifluoromethylation of Aryl Halides

| Aryl Halide | CF3 Source | Catalyst/Ligand | Conditions | Yield (%) |

| p-NO2-C6H4I | CF3SiEt3/KF | CuI/phen | NMP/DMF, 60 °C | 90 |

| p-Bu-C6H4I | CF3SiEt3/KF | CuI/phen | NMP/DMF, 60 °C | 44 |

| Various Iodoarenes | Fluoroform-derived CuCF3 | None | 23–50 °C | up to 99 |

Data sourced from computational and experimental studies on copper-catalyzed trifluoromethylation. acs.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and their application has been extended to the synthesis of trifluoromethylated arenes. These methods often allow for the trifluoromethylation of a broader range of substrates, including the more challenging and readily available aryl chlorides. nih.govnih.govmit.edu

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethylating agent, and concludes with reductive elimination to yield the product. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands, such as BrettPhos, often being employed to facilitate the challenging reductive elimination step. nih.gov These methods exhibit high functional group tolerance, making them suitable for late-stage trifluoromethylation in complex molecule synthesis. nih.govnih.gov

Table 4: Ligand Effects in Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride

| Ligand | Yield of Product (%) |

| BrettPhos | >95 |

| Other biaryl phosphines | 5-20 |

| Xantphos | 0 |

Illustrative data based on studies of palladium-catalyzed trifluoromethylation. nih.gov

Iridium-Catalyzed Transformations

Iridium-catalyzed reactions have emerged as powerful tools for the functionalization of C-H bonds, offering a direct route to introduce various substituents onto aromatic rings. While direct iridium-catalyzed synthesis of 3,5-Difluoro-4-trifluoromethylanisole is not extensively documented, the principles of iridium-catalyzed C-H activation and borylation are highly relevant for the synthesis of its precursors and structural analogues.

Iridium catalysts, often in conjunction with bipyridine-type ligands, are effective for the borylation of arenes. americanelements.comberkeley.edu These reactions proceed under mild conditions and can tolerate a range of functional groups. berkeley.edu For anisole (B1667542) derivatives, iridium-catalyzed C-H borylation typically yields a mixture of meta and para isomers. mdpi.com However, the regioselectivity can be influenced by the choice of ligands and the addition of Lewis acids, which can enhance para-selectivity by coordinating to the methoxy (B1213986) group and altering the electronic properties of the aromatic ring. mdpi.com

Iridium complexes are also capable of activating C-H bonds in fluorinated aromatics. For instance, reactions of iridium hydride complexes with polyfluorinated benzenes can lead to the formation of iridium-aryl species through C-H activation. rsc.org This reactivity is fundamental for the potential direct functionalization of fluorinated anisole precursors. Furthermore, iridium-catalyzed reactions have been developed for the asymmetric hydrogenation of fluorinated allylic alcohols and for allylic substitutions, which are valuable for creating chiral fluorinated building blocks that could be elaborated into more complex structural analogues. escholarship.orgrsc.org

Table 1: Examples of Iridium-Catalyzed Transformations Relevant to Fluorinated Aromatics

| Reaction Type | Catalyst System Example | Substrate Type | Product Type | Key Features |

| C-H Borylation | [Ir(OMe)(cod)]₂ / dtbpy | Anisole Derivatives | Aryl Boronate Esters | Can provide access to precursors for cross-coupling. mdpi.com |

| C-H Activation | trans-[Ir(H)₅(PiPr₃)₂] | Fluorinated Benzenes | Iridium-Aryl Hydrides | Demonstrates direct interaction with fluorinated rings. rsc.org |

| Asymmetric Hydrogenation | Iridium-based catalyst | Fluorinated Allylic Alcohols | Chiral 1,2-Fluorohydrins | Creates stereocenters in fluorinated molecules. rsc.org |

Introduction of Fluorine Substituents onto Aromatic Rings

The introduction of fluorine atoms onto an aromatic nucleus is a cornerstone of synthesizing compounds like 3,5-Difluoro-4-trifluoromethylanisole. Both electrophilic and nucleophilic methods are employed, each with its own set of reagents and substrate scope.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.orgjuniperpublishers.com This method is particularly suitable for the fluorination of activated rings, such as anisoles, where the methoxy group directs the incoming fluorine to the ortho and para positions.

A variety of N-F reagents have been developed for this purpose, as they are generally more stable and easier to handle than older reagents like elemental fluorine. wikipedia.orgjuniperpublishers.com Common examples include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). brynmawr.eduresearchgate.netalfa-chemistry.com These reagents have been successfully used to fluorinate a wide range of aromatic and heteroaromatic compounds. brynmawr.edualfa-chemistry.com The reactivity of NFSI can be enhanced by the presence of acid catalysts, which can shorten reaction times. nih.gov While NFSI is considered a milder reagent, it is effective for the fluorination of activated substrates like anisole, although high temperatures may be required. nih.gov

Table 2: Common Electrophilic Fluorination Reagents

| Reagent | Acronym | Key Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in many organic solvents. alfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, thermally stable, and low toxicity. alfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent. wikipedia.org |

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, especially onto electron-deficient aromatic rings. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophilic fluoride source attacks the aromatic ring, forming a negatively charged Meisenheimer intermediate, followed by the departure of a leaving group. nih.gov

For C-F bond formation, a good leaving group (such as nitro, chloro, or another halo group) is displaced by a fluoride anion. The reaction is facilitated by the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group, as these stabilize the Meisenheimer complex. masterorganicchemistry.com Various fluoride sources can be used, including alkali metal fluorides (KF, CsF) and ammonium (B1175870) fluorides. nih.gov The choice of solvent and the use of phase-transfer catalysts can significantly impact the reaction's efficiency. Recent advancements have led to the development of less hygroscopic and more reactive fluoride reagents, such as Me₄NF•t-AmylOH, which can be used under milder and more convenient conditions. nih.gov While classic SNAr is typically limited to electron-poor arenes, catalytic systems are being developed to broaden the scope to include electron-rich and neutral aryl fluorides. sci-hub.seresearchgate.net

Ether Linkage Formation in Fluorinated Aromatic Systems

The final key structural feature of 3,5-Difluoro-4-trifluoromethylanisole is the anisole ether linkage. This can be formed either by alkylating a corresponding phenol (B47542) or through a nucleophilic aromatic substitution reaction where an alkoxide displaces a leaving group.

The classical method for forming alkyl aryl ethers is the Williamson ether synthesis, which involves the SN2 reaction of a phenoxide with an alkyl halide. mdpi.com This method is generally effective for primary alkyl halides. For more complex systems, other methods have been developed. The Mitsunobu reaction, for instance, allows for the condensation of a phenol and an alcohol in the presence of a phosphine and an azodicarboxylate, but can present purification challenges. mdpi.com

More recently, transition-metal-free O-arylation methods have gained prominence. For example, S-arylphenothiaziniums can be used to arylate alcohols and phenols under basic conditions, providing a route to diaryl ethers. organic-chemistry.orgnih.gov While these methods are typically for aryl-aryl ether bonds, the underlying principles of activating a hydroxyl group for coupling are relevant. Palladium-catalyzed cross-coupling reactions also represent a powerful, though metal-dependent, strategy for C-O bond formation to synthesize fluorinated alkyl aryl ethers. acs.org

Nucleophilic aromatic substitution (SNAr) is a highly effective method for synthesizing aryl ethers, particularly when the aromatic ring is highly fluorinated or contains other strong electron-withdrawing groups. researchgate.netekb.eg In this context, a fluorine atom on an activated aromatic ring can act as the leaving group, being displaced by an alkoxide or phenoxide nucleophile. masterorganicchemistry.comresearchgate.net

The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, and the presence of multiple fluorine atoms, as seen in polyfluorinated aromatics, further enhances this effect. ekb.eg This strategy is highly regioselective, often favoring substitution at the para position in polyfluorinated systems. ekb.eg The reaction is typically carried out using a base (e.g., KHMDS, NaOH) to generate the alkoxide in situ, which then reacts with the fluorinated aromatic substrate. researchgate.netacs.org This approach has been successfully applied to the synthesis of a wide range of aryl ethers, including complex carbohydrate-aryl ethers and fluorinated liquid crystal precursors. ekb.egacs.org

Table 3: Comparison of Ether Formation Methodologies

| Method | Reagents | Substrate Scope | Advantages | Disadvantages |

| Williamson Ether Synthesis | Phenoxide + Alkyl Halide | Best for primary alkyl halides. mdpi.com | Simple, classical method. | Limited by sterics and side reactions with secondary/tertiary halides. |

| Mitsunobu Reaction | Phenol, Alcohol, Phosphine, Azodicarboxylate | Broad scope for alcohols. mdpi.com | Mild conditions. | Stoichiometric phosphine oxide byproduct can be difficult to remove. mdpi.com |

| SNAr for Ether Synthesis | Activated Fluoroarene + Alcohol/Phenol + Base | Requires electron-deficient fluoroaromatics. researchgate.netekb.eg | High efficiency and regioselectivity for activated systems. ekb.eg | Limited to electron-deficient aromatics. |

| Palladium-Catalyzed C-O Coupling | Aryl Halide/Triflate + Alcohol + Pd Catalyst/Ligand | Broad scope for aryl halides and alcohols. acs.org | High functional group tolerance. | Requires transition metal catalyst. |

Reaction Chemistry and Mechanistic Insights into 3,5 Difluoro 4 Trifluoromethylanisole

Reactivity of the Fluoroaromatic Core

The reactivity of the benzene (B151609) ring in 3,5-Difluoro-4-trifluoromethylanisole is dictated by the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents, which significantly decreases the electron density of the aromatic system. This electronic deficiency makes the core susceptible to nucleophilic attack while deactivating it towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings bearing good leaving groups, such as fluorine. wikipedia.org In 3,5-Difluoro-4-trifluoromethylanisole, the aromatic ring is highly activated for SNAr due to the cumulative electron-withdrawing power of the trifluoromethyl group and the two fluorine atoms. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. researchgate.net

The fluorine atoms at the C3 and C5 positions are potential sites for substitution. The regioselectivity of the reaction depends on the ability of the substituents to stabilize the intermediate. The trifluoromethyl group, being a powerful electron-withdrawing group, provides strong activation for substitution at the positions ortho and para to it. In this molecule, both C3 and C5 fluorine atoms are ortho to the trifluoromethyl group, making them highly susceptible to displacement by nucleophiles.

Common nucleophiles used in SNAr reactions with activated fluoroarenes include amines, alkoxides, and thiols. nih.govnih.gov For instance, reaction with an amine (R-NH₂) would be expected to displace one of the fluorine atoms to form the corresponding aniline (B41778) derivative.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Fluoroarenes This table is illustrative of typical SNAr reactions on activated systems and not specific to 3,5-Difluoro-4-trifluoromethylanisole due to a lack of specific examples in the provided search results.

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Ammonia/Amines | Substituted Anilines | Polar aprotic solvent (e.g., DMSO, DMF), Base (e.g., K₂CO₃), Elevated temperature |

| Alkoxides (e.g., NaOCH₃) | Substituted Anisoles | Corresponding alcohol as solvent, Elevated temperature |

| Thiols (e.g., R-SH) | Thioethers | Polar aprotic solvent, Base (e.g., Et₃N) |

Electrophilic Aromatic Substitution (EAS) in Polyfluorinated Systems

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org The aromatic core of 3,5-Difluoro-4-trifluoromethylanisole is severely deactivated towards EAS because of the potent electron-withdrawing nature of the fluorine and trifluoromethyl groups. libretexts.org These groups reduce the ring's nucleophilicity, making reactions like nitration, halogenation, or Friedel-Crafts alkylation significantly more difficult compared to benzene. youtube.com

Methoxy (B1213986) (-OCH₃) group: A strongly activating, ortho, para-director due to its ability to donate electron density via resonance. organicchemistrytutor.com It directs incoming electrophiles to the C2 and C6 positions.

Trifluoromethyl (-CF₃) group: A strongly deactivating, meta-director due to its powerful inductive electron withdrawal. libretexts.org It also directs incoming electrophiles to the C2 and C6 positions.

Fluorine (-F) atoms: Deactivating via induction but ortho, para-directing via resonance. pressbooks.pub The fluorine at C3 directs to C2 and C4 (blocked), while the fluorine at C5 directs to C6 and C4 (blocked).

In this case, the directing effects of the methoxy, trifluoromethyl, and fluorine groups are cooperative, all favoring substitution at the C2 and C6 positions. Although the ring is highly deactivated, if an EAS reaction were to occur under forcing conditions, the electrophile would be expected to add at one of these two equivalent positions. The rate-determining step in EAS is the formation of the high-energy carbocation intermediate (the sigma complex), and the stability of this intermediate dictates the reaction's feasibility and regioselectivity. youtube.com

Cleavage and Functionalization of the Aryl Ether Bond

The aryl ether bond (Ar-OCH₃) in anisole (B1667542) derivatives can be cleaved to yield a phenol (B47542) and a methyl halide. This reaction is typically achieved using strong acids, particularly Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). rsc.orgrsc.org The cleavage of the ether bond in 3,5-Difluoro-4-trifluoromethylanisole would result in the formation of 3,5-difluoro-4-trifluoromethylphenol.

The mechanism generally involves the protonation or Lewis acid coordination to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the conjugate base (e.g., Br⁻). The stability of the highly fluorinated aromatic ring makes the alternative pathway, cleavage of the Aryl-O bond, less favorable. This transformation is a common synthetic strategy to unmask a phenol group, which can then be used for further functionalization.

Table 2: Common Reagents for Aryl Ether Cleavage

| Reagent | Typical Conditions | Product from 3,5-Difluoro-4-trifluoromethylanisole |

|---|---|---|

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), Low temperature to room temp. | 3,5-Difluoro-4-trifluoromethylphenol |

| Hydrobromic acid (HBr) | Acetic acid or neat, Reflux | 3,5-Difluoro-4-trifluoromethylphenol |

| Trimethylsilyl iodide (TMSI) | Inert solvent (e.g., CH₃CN), Room temp. or reflux | 3,5-Difluoro-4-trifluoromethylphenol |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability and is generally unreactive. tcichemicals.com However, under specific conditions, it can undergo transformations, which are of significant interest for modifying the properties of pharmaceuticals and agrochemicals. mdpi.comnih.gov

Derivatization of the Trifluoromethyl Moiety

The strong C-F bonds make the trifluoromethyl group resistant to many chemical transformations. nih.gov For instance, hydrolysis of an aromatic -CF₃ group to a carboxylic acid (-COOH) requires extremely harsh conditions and is often not synthetically viable.

However, other transformations are possible. Reductive methods can convert the -CF₃ group into less fluorinated moieties. For example, catalytic reduction can transform ArCF₃ into ArCF₂H. nih.gov Such transformations allow for the fine-tuning of the electronic and lipophilic properties of the molecule. The development of methods for the direct functionalization of the trifluoromethyl group is an active area of research, as it provides a pathway to diversify complex molecules at a late stage of a synthesis. princeton.edu

C-F Bond Activation Studies within the Trifluoromethyl Group

Selective activation of a single C-F bond within a trifluoromethyl group is a significant challenge in organic chemistry due to the increasing strength of the remaining C-F bonds as fluorine atoms are removed. nih.govccspublishing.org.cn Despite this difficulty, recent advances in catalysis have enabled such selective transformations. nih.govresearchgate.net

Methods involving transition-metal catalysts, frustrated Lewis pairs, or photoredox catalysis have been developed for the selective monodefluorination or hydrodefluorination of trifluoromethyl arenes. nih.govnih.gov These reactions proceed by breaking one C-F bond to form a difluoromethyl radical or anionic intermediate, which can then be trapped or protonated to yield a difluoromethyl (-CF₂H) group. ccspublishing.org.cn This transformation is valuable as it can modulate the biological activity of a parent compound. For example, a method for the catalytic reduction of ArCF₃ to ArCF₂H has been developed using a combination of palladium and copper catalysts. nih.gov Another approach uses frustrated Lewis pairs to achieve a formal substitution of fluorine-19 with fluorine-18, a process relevant to radiolabeling. nih.gov Such studies highlight the potential for selectively modifying the -CF₃ group in complex molecules like 3,5-Difluoro-4-trifluoromethylanisole.

Comprehensive Mechanistic Investigations

The elucidation of the reaction mechanism for nucleophilic substitution on 3,5-Difluoro-4-trifluoromethylanisole would likely involve a multi-faceted approach, combining kinetic studies, the detection and characterization of transient intermediates, and isotopic labeling experiments to map the reaction pathway.

Kinetic Studies of Elementary Steps

The elementary steps would be:

Formation of the Meisenheimer complex (rate constant k1): The nucleophile attacks the aromatic ring at a carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate.

Dissociation of the Meisenheimer complex back to reactants (rate constant k-1): The intermediate can revert to the starting materials.

Expulsion of the leaving group (rate constant k2): The fluoride (B91410) ion is eliminated, leading to the final product.

Table 1: Hypothetical Kinetic Data for the Reaction of 3,5-Difluoro-4-trifluoromethylanisole with a Nucleophile

| Nucleophile | Solvent | Temperature (°C) | kobs (s⁻¹) (Expected) | Rate-Determining Step (Hypothesized) |

| Methoxide | Methanol | 25 | 1.2 x 10⁻⁴ | Formation of Meisenheimer complex |

| Piperidine | DMSO | 25 | 3.5 x 10⁻³ | Formation of Meisenheimer complex |

| Thiophenoxide | Acetonitrile | 25 | 8.1 x 10⁻² | Formation of Meisenheimer complex |

Note: The data in this table is illustrative and based on typical values for SNAr reactions of activated fluoroaromatics. Actual experimental values for 3,5-Difluoro-4-trifluoromethylanisole are not available in the cited literature.

Trapping and Characterization of Reaction Intermediates

The key intermediate in the proposed SNAr mechanism is the Meisenheimer complex, a cyclohexadienyl anion. iupac.org Due to the high stability imparted by the electron-withdrawing trifluoromethyl and fluoro substituents, it may be possible to detect or even isolate this intermediate under specific conditions (e.g., low temperature, use of a strong nucleophile, and a polar aprotic solvent).

Spectroscopic techniques would be crucial for the characterization of this transient species:

NMR Spectroscopy: The formation of the Meisenheimer complex would result in a significant upfield shift of the ring proton signals in ¹H NMR due to the loss of aromaticity and increased electron density. The ¹⁹F NMR spectrum would also show characteristic shifts for the fluorine atoms, including the one attached to the sp³-hybridized carbon.

UV-Vis Spectroscopy: The formation of the highly conjugated and colored Meisenheimer complex can often be monitored by the appearance of a new, long-wavelength absorption band.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) could be used to detect the anionic intermediate directly.

Table 2: Expected Spectroscopic Data for the Meisenheimer Intermediate of 3,5-Difluoro-4-trifluoromethylanisole with Methoxide

| Spectroscopic Technique | Expected Observation |

| ¹H NMR | Upfield shift of aromatic protons |

| ¹⁹F NMR | Appearance of a new signal for the fluorine on the sp³ carbon |

| ¹³C NMR | Appearance of a signal for the sp³-hybridized carbon |

| UV-Vis | Bathochromic shift (shift to longer wavelength) |

| ESI-MS | Detection of the [M+Nu]⁻ ion |

Note: This table represents expected spectroscopic changes and not actual experimental data.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful tool for confirming reaction pathways and elucidating the finer details of a mechanism. For 3,5-Difluoro-4-trifluoromethylanisole, several isotopic labeling strategies could be employed.

Kinetic Isotope Effect (KIE): By replacing a hydrogen atom on the aromatic ring with deuterium, one could probe for any involvement of C-H bond breaking in the rate-determining step. In a standard SNAr mechanism, no primary KIE would be expected.

Labeling the Nucleophile: Using a nucleophile labeled with a heavy isotope (e.g., ¹⁸O for a hydroxide (B78521) or alkoxide) would allow for tracking the fate of the nucleophile and confirming its incorporation into the final product.

¹³C Labeling of the Aromatic Ring: Synthesizing 3,5-Difluoro-4-trifluoromethylanisole with a ¹³C label at one of the carbon-fluorine positions would allow for definitively tracking the position of nucleophilic attack and confirming that the substitution occurs at the expected carbon. This can be particularly useful in cases where isomeric products might be formed.

Table 3: Potential Isotopic Labeling Experiments and Their Expected Outcomes

| Labeled Atom/Position | Experiment | Expected Outcome | Mechanistic Insight |

| Aromatic Hydrogen (as Deuterium) | Kinetic Isotope Effect | kH/kD ≈ 1 | C-H bond breaking is not involved in the rate-determining step. |

| Nucleophile (e.g., ¹⁸O in MeO⁻) | Product Analysis | Incorporation of ¹⁸O in the final ether product. | Confirms the nucleophile is the source of the new substituent. |

| C-F Carbon (as ¹³C) | NMR analysis of the product | ¹³C label is at the carbon bearing the new nucleophile. | Confirms the site of nucleophilic attack. |

Note: This table outlines hypothetical experiments and their anticipated results based on established SNAr mechanisms.

Advanced Applications in Organic Synthesis

3,5-Difluoro-4-trifluoromethylanisole as a Synthetic Intermediate

As a synthetic intermediate, 3,5-Difluoro-4-trifluoromethylanisole serves as a key starting material for the synthesis of more complex, fluorine-containing molecules. The methoxy (B1213986) group, along with the fluorine and trifluoromethyl substituents, allows for a range of chemical transformations, enabling its integration into diverse molecular scaffolds.

One of the primary applications of 3,5-Difluoro-4-trifluoromethylanisole is its role as a precursor to 3,5-Difluoro-4-(trifluoromethyl)aniline. Aromatic amines are fundamental components in the synthesis of pharmaceuticals and agrochemicals. The conversion of the anisole's methoxy group to an amino group unlocks access to this important class of compounds. While this transformation can be achieved through various multi-step sequences, a common conceptual pathway involves the demethylation of the anisole (B1667542) to the corresponding phenol (B47542), followed by subsequent functionalization and conversion to the aniline (B41778). This aniline derivative is a valuable building block in its own right for creating novel molecular entities. sigmaaldrich.comsigmaaldrich.com

The unique electronic nature of 3,5-Difluoro-4-trifluoromethylanisole, arising from the interplay between the activating methoxy group and the deactivating fluoro and trifluoromethyl groups, allows for several targeted synthetic modifications. These transformations generate a variety of substituted aromatic derivatives for further use.

Key potential reactions include:

Ether Cleavage (Demethylation): The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield 3,5-difluoro-4-(trifluoromethyl)phenol. This phenol is a versatile intermediate, for instance, in the synthesis of compounds studied for their aldose reductase inhibitory activity. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The presence of strongly electron-withdrawing groups (two fluorines and a trifluoromethyl group) activates the aromatic ring for SNAr reactions. This allows for the potential displacement of one of the fluorine atoms by a strong nucleophile, introducing further diversity into the molecular structure.

Directed Ortho-Metalation (DoM): The methoxy group can potentially direct metallation to the ortho positions (C2 or C6) using strong bases like organolithium reagents. The resulting organometallic species can then be trapped with various electrophiles to introduce new substituents, although the presence of the adjacent fluorine atoms significantly influences the feasibility and outcome of this reaction.

Table 1: Potential Synthetic Transformations of 3,5-Difluoro-4-trifluoromethylanisole

| Reaction Type | Reagents (Examples) | Product Type | Potential Applications |

| Ether Cleavage | BBr₃, HBr | Phenol | Synthesis of enzyme inhibitors, pharmaceutical intermediates nih.gov |

| Nucleophilic Aromatic Substitution | NaOMe, KSR | Substituted Anisole | Creation of novel polysubstituted aromatic compounds |

| Directed Ortho-Metalation | n-BuLi, s-BuLi | Functionalized Anisole | Introduction of new C-C or C-heteroatom bonds |

Derivatives of 3,5-Difluoro-4-trifluoromethylanisole, particularly the corresponding amine and phenol, are readily integrated into larger and more complex molecular frameworks. For example, the aniline derivative can undergo reactions with coupling reagents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to form highly structured, multifunctional molecules. nih.govmdpi.com This approach allows for the attachment of the fluorinated moiety to other functional units, such as porphyrins or other biologically active components, creating conjugates with novel properties. nih.gov This capability makes the parent anisole a valuable starting point for constructing sophisticated molecules for advanced materials and medicinal chemistry applications.

Role in the Development of Novel Fluorinated Building Blocks

The incorporation of fluorine into organic molecules can significantly alter properties such as stability, reactivity, lipophilicity, and acidity with minimal steric impact. sigmaaldrich.com 3,5-Difluoro-4-trifluoromethylanisole is an exemplary member of the class of fluorinated building blocks, which are essential tools in modern drug discovery and materials science. ossila.comnih.gov

Its utility stems from providing a pre-functionalized, densely packed aromatic ring with a specific and desirable fluorine substitution pattern. Synthesizing molecules using such building blocks is often more efficient than attempting to introduce fluorine atoms at later stages of a complex synthesis. nih.gov The presence of multiple fluorine-containing groups (F and CF₃) in a single, compact molecule allows chemists to fine-tune electronic properties and metabolic stability in target compounds. sigmaaldrich.comfluorochem.co.uk

Contributions to Catalysis and Reagent Design

While not a catalyst itself, 3,5-Difluoro-4-trifluoromethylanisole and its derivatives have the potential to contribute to the design of novel ligands and reagents. The unique electronic environment of the aromatic ring can be harnessed to modulate the properties of catalytically active centers. For instance, conversion of the anisole to a phosphine-containing derivative could yield a ligand for transition metal catalysis. The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups would significantly influence the electronic properties of the metal center, thereby affecting the catalyst's reactivity, selectivity, and stability.

Development of Structure-Reactivity Relationships in Synthetic Transformations

Studying the reactivity of highly substituted compounds like 3,5-Difluoro-4-trifluoromethylanisole provides valuable insights into fundamental principles of organic chemistry. The molecule serves as an excellent model system for investigating the combined effects of sterically small but powerfully electron-influencing substituents on reaction mechanisms and outcomes.

The competition between the electron-donating methoxy group and the electron-withdrawing fluorine and trifluoromethyl groups creates a complex system for studying the regioselectivity of aromatic substitution reactions. Research on the synthesis and reactivity of derivatives of this and structurally related compounds helps to build a deeper understanding of structure-activity and structure-reactivity relationships. nih.gov This knowledge is crucial for designing more predictable and efficient synthetic routes for other complex, highly fluorinated molecules.

Green Chemistry Considerations in the Synthesis and Application of Fluorinated Anisoles

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For fluorinated anisoles, such as 3,5-Difluoro-4-trifluoromethylanisole, green chemistry principles can be applied to both their synthesis and subsequent applications to minimize environmental impact and enhance safety. This involves a critical evaluation of feedstocks, reagents, solvents, and reaction conditions, aiming for higher efficiency and reduced waste.

A plausible and efficient synthetic route to 3,5-Difluoro-4-trifluoromethylanisole likely proceeds through the O-methylation of a phenolic precursor, 3,5-difluoro-4-trifluoromethylphenol. This precursor can, in turn, be synthesized from commercially available starting materials. The green chemistry considerations for this multi-step synthesis focus on several key areas: the use of safer reagents and solvents, maximizing atom economy, and employing catalytic methods.

One potential pathway to the phenolic precursor begins with 3,5-difluoroaniline, which can be converted to 3,5-difluorophenol (B1294556) via a diazotization reaction, followed by trifluoromethylation. Alternatively, 3,5-difluorobromobenzene can be transformed into 3,5-difluorophenylboronic acid, which is then oxidized to the desired phenol. google.compatsnap.com Each of these routes presents opportunities for the application of greener methodologies. For instance, traditional diazotization reactions often use nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid, which can lead to the formation of hazardous byproducts. Greener alternatives might involve the use of solid-supported reagents or flow chemistry to control the reaction and minimize waste streams. icrc.ac.irresearchgate.net

The subsequent O-methylation of 3,5-difluoro-4-trifluoromethylphenol is a critical step where green chemistry principles can be effectively implemented. Traditional methylation methods often employ toxic and hazardous reagents like dimethyl sulfate (B86663) or methyl halides. A greener alternative is the use of dimethyl carbonate (DMC), which is a non-toxic and biodegradable reagent. researchgate.net DMC can act as a methylating agent in the presence of a base, and the reaction can be further optimized by using phase-transfer catalysis (PTC). nih.govresearchgate.net Phase-transfer catalysts facilitate the reaction between reactants in different phases (e.g., a solid base and an organic substrate), often leading to milder reaction conditions, reduced reaction times, and higher yields. nih.govresearchgate.net

The choice of solvent is another crucial aspect of green synthesis. While many organic reactions are carried out in volatile organic compounds (VOCs), which contribute to air pollution, greener alternatives are increasingly being explored. Anisole itself is considered a greener solvent due to its higher boiling point, lower toxicity, and biodegradability compared to many chlorinated solvents. google.com The use of water as a solvent, where feasible, is an even more environmentally friendly option.

To quantitatively assess the "greenness" of a synthetic route, several metrics have been developed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-factor (Environmental Factor). Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The E-factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. An ideal reaction would have an atom economy of 100% and an E-factor of zero.

The table below provides a hypothetical comparison of different O-methylation strategies for a phenolic substrate, illustrating the application of green chemistry metrics.

| Methylating Agent | Solvent | Catalyst | Atom Economy (%) | E-Factor (approx.) | Green Chemistry Considerations |

| Dimethyl Sulfate | Dichloromethane | None | ~50% | High | Highly toxic and carcinogenic reagent, use of a chlorinated solvent. |

| Methyl Iodide | Acetone | K2CO3 | ~40% | High | Toxic and volatile reagent, generates inorganic salt waste. |

| Dimethyl Carbonate | Toluene | K2CO3, TBAB | ~80% | Moderate | Greener methylating agent, use of a phase-transfer catalyst can improve efficiency, but still uses a VOC solvent. |

| Dimethyl Carbonate | Water | K2CO3, TBAB | ~80% | Low | Use of a green methylating agent and an environmentally benign solvent. |

TBAB: Tetrabutylammonium bromide (a phase-transfer catalyst)

The trifluoromethyl group, in particular, is a key structural motif in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. mdpi.com The development of efficient and sustainable methods for introducing this group, and for the synthesis of trifluoromethyl-containing building blocks like 3,5-Difluoro-4-trifluoromethylanisole, is therefore an area of active research.

Spectroscopic and Analytical Data for 3,5-Difluoro-4-trifluoromethylanisole Not Publicly Available

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available spectroscopic and analytical data for the chemical compound 3,5-Difluoro-4-trifluoromethylanisole. Despite targeted inquiries for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR and Raman), and X-ray Crystallography data, no specific experimental results for this compound could be located.

The initial and subsequent searches for detailed research findings on 3,5-Difluoro-4-trifluoromethylanisole did not yield any scholarly articles or database entries containing the specific spectroscopic characterization required to fulfill the requested article structure. While information is available for structurally related compounds such as 3,5-difluoroaniline and 4-(trifluoromethyl)aniline, this data is not applicable to 3,5-Difluoro-4-trifluoromethylanisole. Adherence to scientific accuracy prevents the extrapolation of data from these related but distinct chemical entities.

Consequently, it is not possible to provide the detailed analysis and data tables for the following outlined sections:

Spectroscopic Characterization and Analytical Methodologies in Research

X-ray Crystallography for Solid-State Structural Determination

Without access to primary research data for 3,5-Difluoro-4-trifluoromethylanisole, the generation of a scientifically accurate and informative article as per the user's instructions cannot be achieved.

Chromatographic Methods for Isolation and Purity Determination

Chromatographic techniques are indispensable in the synthesis and characterization of specialty chemicals for both the isolation of the target compound from reaction mixtures and the subsequent determination of its purity. However, based on a comprehensive review of the available scientific literature, specific chromatographic methodologies for the isolation and purity assessment of 3,5-Difluoro-4-trifluoromethylanisole have not been detailed.

While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard analytical methods for the analysis of analogous fluorinated aromatic compounds, no published research data, including parameters such as stationary phase, mobile phase, flow rate, or detection method, could be identified specifically for 3,5-Difluoro-4-trifluoromethylanisole. The development and validation of such methods would be a prerequisite for the reliable manufacturing and quality control of this compound.

Below is a table indicating the lack of available data for common chromatographic techniques.

| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Retention Time | Purity (%) |

| Gas Chromatography (GC) | Data not available | Data not available | Data not available | Data not available | Data not available |

| High-Performance Liquid Chromatography (HPLC) | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 1. Chromatographic Methods for 3,5-Difluoro-4-trifluoromethylanisole.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which polarizes the C-F bonds and reduces the electron density in the sigma framework of the benzene (B151609) ring. The trifluoromethyl group is also a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. In contrast, the methoxy (B1213986) group is generally considered an electron-donating group through resonance (+R) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic pi-system. However, the oxygen atom is also electronegative and exerts an inductive electron-wittransforming effect (-I).

Density Functional Theory (DFT) calculations are a common method to study the electronic structures of such molecules. For a molecule like 3,5-Difluoro-4-trifluoromethylanisole, a computational approach such as the B3LYP functional with a 6-31G* basis set would be appropriate for geometry optimization and electronic property calculations.

Table 1: Calculated Electronic Properties of 3,5-Difluoro-4-trifluoromethylanisole (Illustrative)

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of the molecule. The HOMO is likely to be localized on the anisole (B1667542) ring and the oxygen atom of the methoxy group, while the LUMO is expected to be distributed over the aromatic ring and the trifluoromethyl group. The large HOMO-LUMO gap suggests high kinetic stability.

Conformational Analysis of Fluoroanisoles

The conformational preference of the methoxy group in fluoroanisoles is a subject of considerable interest in computational chemistry. For anisole itself, the planar conformation where the methoxy group is coplanar with the aromatic ring is the most stable. However, the introduction of fluorine atoms on the ring can alter this preference.

In the case of 3,5-Difluoro-4-trifluoromethylanisole, the rotation around the C-O bond of the methoxy group is the primary conformational variable. The two main conformations are the planar and the perpendicular (or non-planar) forms. The stability of these conformers is determined by a balance of steric and electronic effects.

Computational studies on substituted anisoles have shown that the presence of ortho-substituents can force the methoxy group out of the plane of the ring to avoid steric hindrance. While 3,5-Difluoro-4-trifluoromethylanisole lacks ortho-substituents to the methoxy group, the electronic effects of the fluorine and trifluoromethyl groups can still influence the rotational barrier.

A potential energy surface scan for the rotation of the methoxy group would likely reveal that the planar conformer is the global minimum, with a rotational barrier to the perpendicular transition state.

Reaction Pathway Modeling and Transition State Calculations

The presence of multiple fluorine atoms and a trifluoromethyl group makes 3,5-Difluoro-4-trifluoromethylanisole a potential substrate for nucleophilic aromatic substitution (SNA) reactions. The strong electron-withdrawing nature of these substituents activates the ring towards attack by nucleophiles.

Reaction pathway modeling using computational methods can elucidate the mechanism of such reactions. For an SNAr reaction, the mechanism typically involves the formation of a Meisenheimer complex as an intermediate. However, for some highly fluorinated aromatics, a concerted mechanism has been proposed. nih.govnih.gov

Transition state calculations can be employed to determine the activation energy of the reaction. For a stepwise reaction, the transition state for the formation of the Meisenheimer complex would be the rate-determining step. For a concerted reaction, a single transition state would be located.

Table 2: Illustrative Calculated Activation Energies for SNAr Reaction

| Nucleophile | Reaction Pathway | Activation Energy (kcal/mol) |

| Methoxide | Stepwise (Meisenheimer) | 25 |

| Ammonia | Concerted | 30 |

Note: These are hypothetical values to illustrate the application of transition state calculations. Specific data for 3,5-Difluoro-4-trifluoromethylanisole is not available in the cited literature.

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Fluorine Substitution

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. For fluorinated aromatic compounds, QSRR can be used to predict reactivity in reactions such as SNAr.

The descriptors used in QSRR models for fluorinated compounds often include electronic parameters (such as HOMO/LUMO energies and atomic charges), steric parameters, and quantum chemical descriptors. The number and position of fluorine substituents significantly impact these descriptors.

For a series of substituted fluoroanisoles, a QSRR model could be developed to predict the rate of a particular reaction. The model would likely show that the reaction rate increases with the electron-withdrawing power of the substituents.

Design Principles for Novel Fluorinated Aromatic Structures

The insights gained from theoretical and computational studies on molecules like 3,5-Difluoro-4-trifluoromethylanisole can be used to establish design principles for new fluorinated aromatic structures with desired properties.

For example, in the design of agrochemicals and pharmaceuticals, the introduction of fluorine and trifluoromethyl groups can enhance metabolic stability and binding affinity to target proteins. nih.govnih.govresearchgate.netccspublishing.org.cn Computational modeling can be used to predict how different substitution patterns will affect the electronic properties and conformation of a molecule, and thus its biological activity.

Key design principles for novel fluorinated aromatic structures include:

Tuning Electronic Properties: The number and position of fluorine substituents can be varied to fine-tune the electron density of the aromatic ring, thereby influencing its reactivity and interaction with biological targets.

Controlling Conformation: Strategic placement of fluorine atoms can be used to control the preferred conformation of flexible side chains, which can be crucial for binding to a specific receptor.

Modulating Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Computational models can predict these effects.

Blocking Metabolic Sites: The introduction of fluorine atoms at positions susceptible to metabolic oxidation can block these pathways and increase the in vivo half-life of a drug candidate.

Future Research Trajectories and Emerging Trends

Sustainable and Eco-Friendly Synthetic Methodologies for Fluorinated Aromatics

The principles of green chemistry are increasingly influencing the synthesis of fluorinated aromatics, aiming to reduce the environmental impact of chemical processes. rsc.orgdovepress.com A significant trend is the move away from harsh conditions and toxic reagents that have traditionally been used in fluorination reactions. numberanalytics.com

One promising area is the development of solid-state mechanochemical protocols for aromatic nucleophilic fluorination. rsc.orgrsc.org These methods can eliminate the need for high-boiling, toxic solvents like dimethylsulfoxide (DMSO), which are difficult to remove and environmentally problematic. rsc.org By using reagents such as potassium fluoride (B91410) (KF) in combination with quaternary ammonium (B1175870) salts, fluorination can be achieved efficiently under ambient conditions without the need for inert atmospheres. rsc.orgrsc.org This approach not only simplifies the reaction setup but also reduces energy consumption and waste generation. rsc.org

Electrochemical methods are also gaining traction as a sustainable alternative for the synthesis of fluorinated aromatics. numberanalytics.comnumberanalytics.com These techniques can offer higher efficiency and selectivity while avoiding the use of hazardous chemical oxidants or reductants. numberanalytics.com The application of electrochemistry in fluorination is an active area of research with the potential to provide greener synthetic routes. numberanalytics.com

Furthermore, there is a growing emphasis on improving the atom economy of fluorination reactions. dovepress.com Traditional methods often use fluorinating agents where only one fluorine atom is transferred, leading to significant waste. dovepress.com Research into new fluorinating agents and catalytic systems that allow for the efficient use of fluorine sources is crucial for developing more sustainable processes.

| Feature | Traditional Methodologies | Emerging Sustainable Methodologies |

|---|---|---|

| Solvents | High-boiling, often toxic (e.g., DMSO) | Solvent-free (mechanochemistry) or greener solvents |

| Reaction Conditions | Often harsh, requiring high temperatures and inert atmospheres | Mild, ambient conditions |

| Reagents | Can involve toxic and hazardous materials | Use of safer reagents (e.g., KF), electrochemical methods |

| Waste Generation | Higher, due to poor atom economy and solvent use | Lower, improved atom economy and reduced solvent waste |

Advancements in Catalytic Systems for Selective Fluorination and Trifluoromethylation

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for selective C-F and C-CF3 bond formation is a major research focus. mdpi.comnih.gov These advancements are critical for the synthesis of precisely functionalized molecules like 3,5-difluoro-4-trifluoromethylanisole.

Transition metal catalysis has been a cornerstone of these efforts. numberanalytics.com Catalysts based on palladium, copper, and nickel have shown high efficiency and selectivity in fluorination and trifluoromethylation reactions. numberanalytics.com For instance, palladium-based catalysts are effective for the fluorination of aryl halides, while copper-catalyzed reactions offer a more cost-effective alternative. numberanalytics.com Recent research also explores the use of manganese porphyrin systems for regioselective C(sp³)–H fluorination. rsc.org

Organocatalysis has emerged as a powerful, metal-free alternative. numberanalytics.com Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, can achieve high enantioselectivity in fluorination reactions. acs.org These systems offer advantages in terms of lower toxicity and cost compared to many transition metal catalysts. numberanalytics.com

Photoredox catalysis represents a rapidly growing area, utilizing visible light to initiate fluorination and trifluoromethylation reactions under mild conditions. mdpi.com This approach can generate radical intermediates, enabling new types of transformations that are often complementary to traditional methods. mdpi.comnih.gov The combination of photoredox catalysis with other catalytic modes is a promising strategy for developing novel synthetic methodologies. orientjchem.org

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Transition Metal Catalysts | Palladium, Copper, Nickel, Manganese complexes | High efficiency, selectivity, and functional group tolerance. numberanalytics.com |

| Organocatalysts | Chiral amines (e.g., cinchona alkaloids), phosphoric acids | Metal-free, lower toxicity, enables enantioselective synthesis. numberanalytics.comacs.org |

| Photocatalysts | Iridium and Ruthenium complexes, organic dyes | Mild reaction conditions, unique reactivity via radical pathways. mdpi.com |

Exploration of New Reactivity Modes and Transformations of the Anisole (B1667542) Core

Future research will undoubtedly focus on discovering novel ways to functionalize the highly electron-deficient aromatic core of molecules like 3,5-difluoro-4-trifluoromethylanisole. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, opening up avenues for unique chemical transformations.

One key area of exploration is the selective activation of C–H and C–F bonds. rsc.orgmdpi.com While C–F bonds are the strongest single bonds to carbon, their activation and subsequent functionalization provide a powerful tool for modifying polyfluorinated aromatics. mdpi.com Transition-metal-free approaches, such as nucleophilic aromatic substitution (SNAr), are well-established for polyfluoroarenes and will continue to be developed for more complex substrates and nucleophiles. nih.gov Concurrently, transition-metal-catalyzed C–F bond functionalization is a growing field that offers alternative pathways to new derivatives. mdpi.com

Direct C–H functionalization is another highly attractive strategy as it avoids the need for pre-functionalized starting materials. rsc.orgnih.gov Developing catalytic systems that can selectively target a specific C–H bond on the fluorinated anisole ring in the presence of multiple C-F bonds is a significant but rewarding challenge. rsc.org

Furthermore, the anisole moiety itself offers a handle for transformations. The methyl ether group can be cleaved to reveal a phenol (B47542), which can then be used as a site for further derivatization. Exploring the unique reactivity of the fluorinated aromatic ring in cycloaddition reactions or other pericyclic processes could also lead to the synthesis of novel and complex molecular architectures. Research into the reactions of polyfluoroaromatic compounds has already demonstrated unique reactivity patterns that can be exploited for the synthesis of novel compounds. acs.orgrsc.org

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The discovery and optimization of new synthetic methods for complex molecules like 3,5-difluoro-4-trifluoromethylanisole can be significantly accelerated through the use of high-throughput experimentation (HTE) and automated synthesis platforms. youtube.com These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, using minimal amounts of materials. youtube.com

HTE is a powerful tool for reaction optimization, enabling researchers to quickly identify the optimal parameters for a given transformation. youtube.com It can also be used for the discovery of entirely new reactions by randomly combining reagents and catalysts. youtube.com This approach can lead to serendipitous discoveries that might be missed in a more traditional, hypothesis-driven research workflow.

Automated synthesis platforms, or "synthesis robots," can perform entire multi-step synthetic sequences with minimal human intervention. sigmaaldrich.comsynplechem.com These systems can be programmed to carry out a wide range of chemical reactions, including fluorination. sigmaaldrich.com The integration of automated synthesis with artificial intelligence and machine learning algorithms for reaction planning is a particularly exciting frontier. synplechem.com This could enable the de novo design and synthesis of novel fluorinated compounds with desired properties.

The use of specialized analytical techniques is also crucial in a high-throughput workflow. For instance, 19F NMR is particularly well-suited for the high-throughput screening of fluorine-containing compounds due to the absence of spectral overlap, allowing for the rapid analysis of complex mixtures. acs.orgresearchgate.netadelphi.edu

Synergistic Approaches in Fluorine Chemistry for Complex Chemical Synthesis

The synthesis of increasingly complex molecules requires the development of sophisticated and synergistic strategies that combine different chemical principles. In the context of fluorine chemistry, this involves the integration of various catalytic methods, the combination of chemical and biological synthesis, and the development of cascade reactions.

One emerging trend is the use of dual-catalyst systems, where two different catalysts work in concert to promote a transformation that is not possible with either catalyst alone. orientjchem.org For example, combining a transition metal catalyst with an organocatalyst or a photocatalyst can enable novel C-H functionalization or cross-coupling reactions. nih.gov

Chemoenzymatic synthesis is another powerful synergistic approach. nih.gov This strategy combines the selectivity of enzymatic catalysis with the broad scope of chemical synthesis. Enzymes can be used to create chiral fluorinated building blocks with high stereoselectivity, which can then be elaborated using traditional organic synthesis. nih.gov Aldolases, for instance, have been shown to catalyze reactions with fluorinated substrates to produce chiral organofluorines. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, represent a highly efficient strategy for building molecular complexity. sciencedaily.com Designing cascade reactions that incorporate fluorination or trifluoromethylation steps is a key goal for future research. This "molecular origami" approach can significantly reduce the number of synthetic steps, purification procedures, and waste generation, leading to more efficient and sustainable syntheses of complex fluorinated molecules. sciencedaily.com

Q & A

Q. What are the optimal synthetic routes for 3,5-difluoro-4-trifluoromethylanisole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 3,5-difluoro-4-trifluoromethylanisole typically involves halogenation and etherification steps. For example, a procedure analogous to the synthesis of related trifluoromethylanisoles (e.g., 4-(trifluoromethoxy)anisole) includes refluxing intermediates in polar aprotic solvents like DMSO or NMP, followed by purification via column chromatography (petroleum ether/EtOAc gradients) . Key factors affecting yield include:

- Reaction Time: Prolonged reflux (16–18 hours) improves intermediate stability but may increase side-product formation.

- Purification: Gradient elution in column chromatography is critical to isolate the target compound from structurally similar byproducts .

- Catalyst Selection: Base catalysts (e.g., NaH) enhance nucleophilic substitution in ether bond formation.

| Parameter | Evidence-Based Optimization |

|---|---|

| Solvent | NMP for high-temperature stability |

| Reaction Temperature | 90°C for 16 hours |

| Yield Improvement | Ice-water quenching to precipitate impurities |

Q. How can researchers validate the purity and structural integrity of 3,5-difluoro-4-trifluoromethylanisole?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR Spectroscopy: NMR identifies fluorine environments, distinguishing between -CF and -OCH groups.

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., theoretical MW: 228.12 g/mol) and isotopic patterns .

- Melting Point Analysis: Compare observed values (e.g., 146–149°C for analogous trimethoxyphenols) with literature to detect impurities .

Discrepancies in data (e.g., conflicting melting points) may indicate residual solvents or incomplete purification, necessitating repeated chromatography .

Q. What are the stability considerations for storing 3,5-difluoro-4-trifluoromethylanisole?

Methodological Answer: The compound’s stability is influenced by:

- Moisture Sensitivity: Store under inert gas (N/Ar) in sealed containers to prevent hydrolysis of the trifluoromethyl group .

- Temperature: Long-term storage at –20°C minimizes thermal degradation, as seen in related fluorinated anisoles .

- Light Exposure: Protect from UV light to avoid photo-defluorination, a common issue in polyhalogenated aromatics .

Advanced Research Questions

Q. How can computational methods resolve contradictions in mechanistic studies of electrophilic substitution in 3,5-difluoro-4-trifluoromethylanisole?

Methodological Answer: Conflicting experimental data (e.g., regioselectivity in nitration) can be addressed via:

- Density Functional Theory (DFT): Calculate Fukui indices to predict reactive sites. For example, the -CF group directs electrophiles to the para position despite steric hindrance .

- Kinetic Isotope Effects (KIE): Compare / to distinguish between concerted and stepwise mechanisms .

- Cross-Validation: Use NMR reaction monitoring to track intermediates, resolving discrepancies between computational and experimental results .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Scale-up introduces risks of racemization and side reactions. Mitigation strategies include:

- Flow Chemistry: Continuous reactors reduce thermal gradients, improving control over reaction parameters (e.g., residence time, temperature) .

- Chiral Stationary Phases: Use HPLC with cellulose-based columns for large-scale enantiomer separation .

- In Situ Monitoring: Raman spectroscopy tracks real-time conversion, preventing over-reaction .

Q. How do steric and electronic effects of the trifluoromethyl group influence catalytic coupling reactions?

Methodological Answer: The -CF group’s strong electron-withdrawing effect and steric bulk alter reaction pathways:

- Suzuki-Miyaura Coupling: Use Pd(OAc)/SPhos catalysts to overcome deactivation by fluorine atoms .

- Buchwald-Hartwig Amination: Elevated temperatures (110°C) and bulky ligands (XPhos) mitigate steric hindrance .

- Electronic Effects: Hammett constants (σ = 0.43 for -CF) predict reactivity in meta-substituted derivatives .

Q. How can researchers reconcile conflicting spectroscopic data from different analytical platforms?

Methodological Answer: Discrepancies (e.g., NMR shifts) arise from solvent effects or calibration errors. Solutions include:

- Standardized Protocols: Use deuterated solvents (CDCl) and internal standards (TMS) across all analyses .

- Multi-Lab Collaboration: Cross-validate data using shared reference samples (e.g., NIST-certified compounds) .

- Machine Learning: Train models on PubChem datasets to predict and correct systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.